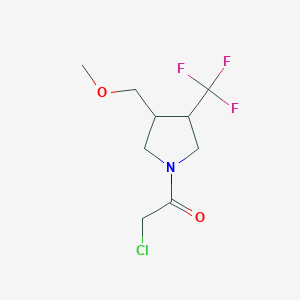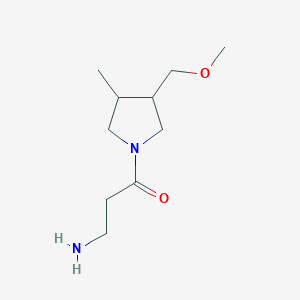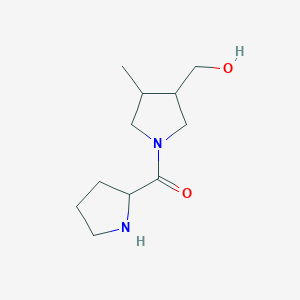
2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Pyrrolin-2-ones
A study explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones using chlorinated pyrrolidin-2-ones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Electrooptic Film Fabrication
A study presented the use of dibranched, heterocyclic chromophores, including pyrrolidin-1-yl analogs, for creating electrooptic films. These films are significant for their microstructure and nonlinear optical response (Facchetti et al., 2006).
Crystal and Molecular Structure Determination
Research on the synthesis and structure of compounds related to pyrrolidin-1-yl analogs has been conducted, providing insights into molecular and crystal structures, crucial for understanding chemical properties (Percino et al., 2006).
Fluorodehydroxylation Reactions
A study demonstrated the use of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride as an effective enantioselective fluorodehydroxylating agent, showing its potential in chemical synthesis (Hann & Sampson, 1989).
Chemical Properties and Analysis
Reactions of Metal Complexes
Research on the synthesis of new optically active triamines derived from pyrrolidin-1-yl analogs, studying their behavior in solution and complex formation, contributes to the understanding of coordination chemistry (Bernauer et al., 1993).
X-Ray Crystallography Studies
Studies involving reactions of 3-chloro-5-methoxy pyrrolidin-1-yl analogs with different agents have been conducted, providing insights into molecular structures through X-ray crystallography, crucial for understanding chemical interactions and properties (Kosolapova et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-16-5-6-3-14(8(15)2-10)4-7(6)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZFFQLPPIHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479971.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479979.png)
![1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479980.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479981.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479983.png)





